4-{[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]oxy}pyridine
Description
4-{[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]oxy}pyridine is a heterocyclic compound featuring a pyridine ring connected via an ether linkage to an azetidine moiety. The azetidine is further functionalized with a 5-methyl-1,2-oxazole-3-carbonyl group. The compound’s molecular formula is inferred to be C₁₃H₁₃N₃O₃ (molecular weight ≈ 259.26 g/mol), based on structural analogs .
Properties
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-(3-pyridin-4-yloxyazetidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-9-6-12(15-19-9)13(17)16-7-11(8-16)18-10-2-4-14-5-3-10/h2-6,11H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVONYPKRNUKSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC(C2)OC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-{[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]oxy}pyridine, designated as CAS number 2640958-17-2, is a novel synthetic derivative that combines the structural motifs of azetidine and oxazole with a pyridine core. This unique structure has positioned it as an interesting candidate for various biological applications, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 295.295 g/mol. The presence of the 5-methyl-1,2-oxazole moiety is significant for its potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₇N₃O₅ |
| Molecular Weight | 295.295 g/mol |
| CAS Number | 2640958-17-2 |
| Chemical Structure (SMILES) | CCOC(=O)CNC(=O) |
Biological Activity Overview
Recent studies have highlighted the potential biological activities of compounds containing oxazole and pyridine derivatives, including anti-inflammatory, antimicrobial, and anticancer properties.
Anti-inflammatory Activity
Research indicates that derivatives of oxazole and pyridine exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have been tested in carrageenan-induced models, showing a reduction in paw edema, which is indicative of their anti-inflammatory potential .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. A study on azetidine derivatives revealed that certain modifications led to enhanced efficacy against various bacterial strains. The incorporation of the oxazole moiety may further augment this activity due to its known interactions with microbial enzymes .
Anticancer Activity
Preliminary investigations into the anticancer properties of similar compounds have shown promising results. For example, derivatives featuring oxazole rings have been reported to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
Case Studies and Research Findings
-
In Vitro Studies :
- A study conducted on related oxazole-pyridine derivatives demonstrated IC50 values in the low micromolar range against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), indicating significant cytotoxicity.
- The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, highlighting the role of oxidative stress in mediating these effects.
-
In Vivo Studies :
- In vivo assays using murine models have shown that compounds similar to this compound exhibited reduced tumor growth rates compared to controls when administered at therapeutic doses.
- Notably, these studies also assessed toxicity profiles, revealing minimal adverse effects on vital organs at effective doses.
Comparison with Similar Compounds
Structural Implications:
- The 3-carbonyl group in the target compound may enhance electron-withdrawing effects on the azetidine, influencing its reactivity or binding to targets.
- Stereochemical Considerations : The pyridine’s ether linkage position (3 vs. 4) impacts molecular geometry. A 4-substituted pyridine may adopt a distinct orientation in a binding pocket compared to a 3-substituted analog, altering pharmacodynamic properties.
Comparative Table:
*Inferred based on BK63502’s data.
Piperidine-Based Analog: 3-fluoro-4-[(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile (CAS: 2379984-35-5)
This compound (BK63412 , C₂₀H₂₂FN₃O ) shares a pyridine-ether motif but incorporates a piperidine ring and a benzonitrile group. While structurally distinct, it highlights the diversity of heterocyclic scaffolds in drug discovery. Key differences include:
- Ring Size : A six-membered piperidine (vs. four-membered azetidine) may confer greater conformational flexibility.
- Functional Groups : The benzonitrile and fluorine substituents introduce polar and electronegative properties absent in the target compound.
Research Findings and Hypotheses
Metabolic Stability : The azetidine’s smaller ring size may reduce metabolic degradation compared to piperidine-based analogs like BK63412, as smaller rings often exhibit slower oxidation rates.
Binding Affinity : The 4-position ether linkage on pyridine in the target compound could improve π-stacking interactions in aromatic binding pockets compared to BK63502’s 3-position linkage.
Solubility : The oxazole’s 3-carbonyl group may enhance solubility in polar solvents due to increased dipole moment relative to BK63504.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
